molecular formula C11H9NO3 B1590386 methyl 3-formyl-1H-indole-4-carboxylate CAS No. 53462-88-7

methyl 3-formyl-1H-indole-4-carboxylate

Cat. No. B1590386
CAS RN: 53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is 1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Cancer Treatment Research

Methyl 3-formyl-1H-indole-4-carboxylate: is a significant compound in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. These derivatives have been increasingly recognized for their potential in treating cancer cells. The indole moiety is particularly important in cell biology and can lead to the development of novel therapeutics targeting various cancer types .

Antimicrobial Agent Development

The structural framework of indole derivatives, including methyl 3-formyl-1H-indole-4-carboxylate , has shown promise in the development of new antimicrobial agents. Research indicates that these compounds can be effective against a range of microbes, offering a pathway to combat antibiotic-resistant strains .

Neurological Disorder Management

Indole derivatives are being explored for their neuroprotective propertiesMethyl 3-formyl-1H-indole-4-carboxylate could play a role in synthesizing compounds that help manage neurological disorders, potentially leading to breakthroughs in treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-HIV Research

The compound has been utilized in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives. These derivatives have undergone molecular docking studies as potential anti-HIV-1 agents, indicating the compound’s role in the ongoing battle against HIV/AIDS .

Tuberculosis Therapy

Research into the antimycobacterial activity of indole derivatives has shown that certain modifications in the indole ring structure can significantly enhance their efficacy. This suggests that methyl 3-formyl-1H-indole-4-carboxylate could be a precursor in developing new treatments for tuberculosis .

Organic Synthesis and Green Chemistry

The compound is also important in the field of organic synthesis, particularly in green chemistry practices. It serves as a building block for constructing complex molecules in a more environmentally friendly manner, reducing the use of hazardous substances and waste .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on methyl 3-formyl-1H-indole-4-carboxylate are not available, indole derivatives are of interest in various fields of study. For instance, they are used in the preparation of novel inhibitors of the C-terminal domain of RNA polymerase II .

properties

IUPAC Name

methyl 3-formyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQJAOMFBDZMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496231
Record name Methyl 3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1H-indole-4-carboxylate

CAS RN

53462-88-7
Record name Methyl 3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl indole-4-carboxylate (250 mg, 1.43 mmol) in dichloroethane (2 mL) was treated with a solution of POCl3-DMF (1.5 equivalent (eq)) at room temperature (rt). The orange solution was heated at 50° C. for 1 hour. The reaction solution was poured into ice-cold aqueous (aq.) NaOAc (1 g in 2 mL), the aqueous solution was adjusted to pH=8 with 1M NaOH, and extracted with EtOAc (10 mL×3). The organic solution was washed with water and brine, dried (Na2SO4), filtered, and concentrated to give methyl 3-formyl-indole-4-carboxylate as an oil, 271 mg (93%). 1H NMR (300 MHz, d6-DMSO) δ 3.68 (s, 3H), 7.16 (t, 1H, J=7.8 Hz), 7.40 (dd, 1H, J=7.8, 0.8 Hz), 7.56 (d, 1H, J=7.8, 0.8 Hz), 8.16 (d, 1H, J=3.2 Hz), 10.00 (s, 1H), 12.30 (br s, 1H).
Quantity
250 mg
Type
reactant
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POCl3 DMF
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0 (± 1) mol
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reactant
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

The Vilsmeier reagent was prepared by the dropwise addition of phosphoryl oxychloride (0.75 mg) to cooled N,N-dimethylformamide (20.0 ml) under constant stirring. A solution of methyl indole-4-carboxylate in N,N-dimethylformamide (12.0 ml) was added to the above solution at 0° C. and the solution was stirred for 30 minutes. The mixture was diluted with water (40 ml) and the solution was neutralized with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate (60 ml). The organic layer was washed successively with water and brine, dried over magnesium sulfate and concentrated invacuo. The solid was triturated with diethyl ether (7 ml) to give methyl 3-formylindole-4-carboxylate (792 mg).
Name
phosphoryl oxychloride
Quantity
0.75 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12 mL
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reactant
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0 (± 1) mol
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reactant
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20 mL
Type
reactant
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Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred mixture of N-methylformanilide (15.6 g) and phosphorus oxychloride (17.7 g) is added ethylene dichloride (75 g) followed by 4-indolecarboxylic acid methyl ester (17.5 g), described by F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949). The reaction mixture is stirred at room temperature for 11/2 hr., then at 45° - 50°C for 30 minutes more. The mixture is now poured into a solution of 75 g of sodium acetate in 150 ml of ice-water. More ethylene dichloride is added. The layers are separated and the organic phase is washed with water, dried (Na2SO4) and evaporated under reduced pressure. The brown residue is treated repeatedly with boiling water from which the title compound separates on cooling. The title compound has mp 135°C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
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Quantity
75 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
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solvent
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0 (± 1) mol
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solvent
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Quantity
75 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The starting material for the compounds of this invention is the amide, 3,4-dihydropyrrolo[4,3,2-de]isoquinolin5(lH)-one (2). The preparation of this starting material is described in detail in our copending patent application of Philipp et al., Ser. No. 413,417 now U.S. Pat. No. 3,950,343 and entitled "Pyrroloisoquinoline Derivatives". Briefly a preferred preparation of this starting material involves treating 4-indolecarboxylic acid methyl ester, F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949), with N-methylformanilide in the presence of phosphorus oxychloride according to the conditions of the Vilsmeier reaction to obtain 3-formylindole-4-carboxylic acid methyl ester, converting the latter compound to its corresponding oxime, catalytically reducing the oxime in the presence of hydrochloric acid and palladium on charcoal to obtain 3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride and finally treating the latter compound with sodium methoxide to give the desired starting material of formula 2.
[Compound]
Name
amide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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